molecular formula C10H14ClNO B13690313 2-Amino-1-(2,4-dimethylphenyl)ethanone Hydrochloride

2-Amino-1-(2,4-dimethylphenyl)ethanone Hydrochloride

Cat. No.: B13690313
M. Wt: 199.68 g/mol
InChI Key: HHWBBGXBVWUACI-UHFFFAOYSA-N
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Description

2-Amino-1-(2,4-dimethylphenyl)ethanone Hydrochloride is a chemical compound with the molecular formula C10H14ClNO It is known for its unique structure, which includes an amino group attached to an ethanone backbone with a 2,4-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,4-dimethylphenyl)ethanone Hydrochloride typically involves the reaction of 2,4-dimethylacetophenone with ammonia or an amine source under acidic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, which is essential for its various applications. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,4-dimethylphenyl)ethanone Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, alcohols, and various substituted amino derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-1-(2,4-dimethylphenyl)ethanone Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the production of various chemical products, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,4-dimethylphenyl)ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2,5-dimethylphenyl)ethanone Hydrochloride
  • 2-Amino-1-(3,4-dihydroxyphenyl)ethanone Hydrochloride
  • 2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride

Uniqueness

2-Amino-1-(2,4-dimethylphenyl)ethanone Hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 2,4-dimethyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

2-amino-1-(2,4-dimethylphenyl)ethanone;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-7-3-4-9(8(2)5-7)10(12)6-11;/h3-5H,6,11H2,1-2H3;1H

InChI Key

HHWBBGXBVWUACI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CN)C.Cl

Origin of Product

United States

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